Cas no 80-26-2 (alpha-Terpinyl acetate)

Terpinyl Acetate is the esterification product of terpineol. It has a faint fragrance and sweet smell, like fragrant lemon \ Lavender Smell, and has a long fragrance retention time. This product is widely used in daily essences such as lavender \ pungent \ citrus flavor, and also used in edible essences such as white lemon \ cherry \ pungent \ meat flavor. It plays a role in enhancing pungent flavor in flavoring essential oil, and is the raw material for preparing fragrant lemon oil \ lavender oil \ orange leaf oil, etc< Br>
alpha-Terpinyl acetate structure
alpha-Terpinyl acetate structure
alpha-Terpinyl acetate
80-26-2
C12H20O2
196.286004066467
MFCD00037155
34208
87576047

alpha-Terpinyl acetate Properties

Names and Identifiers

    • (+/-)-alpha-terpinyl acetate
    • Terpinyl acetate
    • p-menth-1-en-8-yl acetate
    • Terpinyl Acetate (mixture of isomers)
    • (±)-α-Terpinyl acetate, predominantly α-isomer
    • TERPINYL ACETATE(AS)
    • ALPHA-TERPINYL ACETATE
    • Terpineol acetate
    • Terpineol, acetate
    • p-Menth-1-en-8-ol, acetate
    • alpha-Terpineol, acetate
    • .alpha.-Terpinyl acetate
    • alpha-Terpineol acetate
    • 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, acetate
    • DSSTox_CID_6496
    • DSSTox_RID_78123
    • DSSTox_GSID_26496
    • 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
    • (+/-)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate
    • [1-methyl-1-(4-methylcycl
    • α-​Terpinyl acetate
    • 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate (9CI)
    • p-Menth-1-en-8-ol, acetate (8CI)
    • (±)-α-Terpineol acetate
    • (±)-α-Terpinyl acetate
    • 2-(4-Methyl-3-cyclohexen-1-yl)-2-propyl acetate
    • α,α,4-Trimethyl-3-cyclohexene-1-methanol acetate
    • α-Terpineol acetate
    • α-Terpinyl acetate
    • FEMA 3047
    • a-Terpineol acetate
    • +Expand
    • MFCD00037155
    • IGODOXYLBBXFDW-UHFFFAOYSA-N
    • 1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
    • O=C(C)OC(C1CCC(C)=CC1)(C)C

Computed Properties

  • 196.14600
  • 0
  • 2
  • 3
  • 196.146
  • 14
  • 251
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.4
  • nothing
  • 0
  • 26.3

Experimental Properties

  • 3.07450
  • 26.30000
  • n20/D 1.464-1.467
    n20/D 1.465(lit.)
  • 94°C/4mmHg(lit.)
  • Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • 3047
  • Colorless oily liquid with lemon and lavender aromas.
  • Soluble in ethanol, ethyl acetate, ether, cyclohexane and other organic solvents, insoluble in water.
  • 0.953 g/mL at 25 °C(lit.)

alpha-Terpinyl acetate Security Information

alpha-Terpinyl acetate Customs Data

  • 2915390090
  • China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

alpha-Terpinyl acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UZ9-5g
Terpinyl Acetate
80-26-2 90%
5g
$63.00 2024-04-21
A2B Chem LLC
AB79317-5g
Terpinyl Acetate
80-26-2 90%
5g
$60.00 2024-04-19
Aaron
AR003V7L-5g
Terpinyl Acetate
80-26-2 80%
5g
$6.00
abcr
AB141867-25 ml
Terpinyl acetate, 85%; .
80-26-2 85%
25 ml
€43.60 2024-04-16
Ambeed
A832402-500g
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl acetate
80-26-2 90%
500g
$75.0
ChromaDex Standards
ASB-00020107-001-1g
TERPINYL ACETATE
80-26-2 92.8%
1g
$269.00
Cooke Chemical
A7953612-25ML
Terpinyl Acetate
80-26-2 >85.0%(GC)
25ml
RMB 79.20 2023-09-07
eNovation Chemicals LLC
D769639-500g
Terpinyl Acetate
80-26-2 80%
500g
$175 2022-09-08
MedChemExpress
HY-N7136-5g
α-​Terpinyl acetate
80-26-2 90.40%
5g
¥100
S e l l e c k ZHONG GUO
S5691-25mg
Terpinyl Acetate
80-26-2 98%
25mg
¥794.58 2023-09-15

alpha-Terpinyl acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Ceric sulfate ;  3 h, 25 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Study on the synthesis of terpinyl acetate catalyzed by cerium sulfate
Zhao, Qian-rong; et al, Yingyong Huagong, 2005, 34(12), 731-733

Synthetic Circuit 2

Reaction Conditions
1.1 9.9 s, 5 MPa, 200 °C
Reference
Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system
Matsushima, Keiichiro; et al, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  9.9 s, 5 MPa, 200 °C
Reference
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; et al, Angewandte Chemie, 2007, 46(33), 6284-6288

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica ,  Ceric ammonium nitrate (silica gel adsorbed) Solvents: Hexane
Reference
Reaction of 2(10)-pinene with CAN(MeOH)/SiO2 [cerium(IV) ammonium nitrate and methanol adsorbed on silica gel] reagent
Kurata, Takeo; et al, Yukagaku, 1989, 38(7), 553-7

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu…
Reference
New acylation method using oxime esters in the presence of lanthanide complexes
Tashiro, D.; et al, Kidorui, 1997, 30, 296-297

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  0 °C
Reference
Reaction of levoglucosenone with (±)-α-terpineol and its acetate
Galimova, Yu. S.; et al, Russian Journal of Organic Chemistry, 2014, 50(12), 1848-1850

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu… Solvents: Toluene
1.2 Reagents: Water Solvents: Diisopropyl ether
Reference
An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2
Tashiro, Daisuke; et al, Journal of Organic Chemistry, 1997, 62(23), 8141-8144

Synthetic Circuit 8

Reaction Conditions
Reference
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Acetonitrile ;  8 h, reflux
Reference
Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35
Srivastava, R.; et al, Indian Journal of Chemistry, 2004, (4), 888-891

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Ferric sulfate Solvents: Acetic acid ;  3 h, 338 K
Reference
Fe(SO4)3-Catalyzed Synthesis of Terpenic Alcohols Esters: A Simple and Bifunctional Reusable Solid Catalyst
da Silva, Marcio J.; et al, ChemistrySelect, 2018, 3(21), 5742-5748

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Reference
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Nitric acid ,  Polyaniline ;  rt → 60 °C; 8 h, 60 °C
Reference
Preparation and esterification properties of polyaniline nanofibers
Zheng, Xiao-ying; et al, Kunming Yejin Gaodeng Zhuanke Xuexiao Xuebao, 2011, 27(1), 27-30

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  5 h, 25 - 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Synthesis of terpinyl acetate catalyzed by SnCl4·5H2O
Zhao, Qian-rong; et al, Hecheng Huaxue, 2006, 14(3), 290-292

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Niobium pentoxide ,  Sulfate ,  Tin oxide (SnO2) ;  3 h, 50 °C
Reference
Preparation of solid superacid SO42-/SnO2-Nb2O5 by a new technology and its application to catalyze the esterification of terpineol
Huang, Jian-tuan; et al, Huaxue Yanjiu Yu Yingyong, 2012, 24(6), 940-947

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Silica Solvents: Ethyl acetate ;  12 h, rt
Reference
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Circuit 16

Reaction Conditions
Reference
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Silica ;  5 min, rt
Reference
Structure-activity relationships of monoterpenes and acetyl derivatives against Aedes aegypti (Diptera: Culicidae) larvae
Pandey, Satish K.; et al, Pest Management Science, 2013, 69(11), 1235-1238

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Chloroform
Reference
Sonochemical acetylation reactions of tertiary alkyl halides
Jayasree, J.; et al, Synthetic Communications, 1996, 26(6), 1103-7

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  4 h, 40 °C
Reference
Heterogeneous zeolite-based catalyst for esterification of α-pinene to α-terpinyl acetate
Wijayati, Nanik; et al, Oriental Journal of Chemistry, 2019, 35(1), 399-403

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ;  4 h, 20 °C
1.2 24 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Study of one-step synthesis of terpinyl acetate with Hβ zeolite
Fan, Guang; et al, Fuzhou Daxue Xuebao, 2005, 33(5), 679-684

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Chloroacetic acid Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium dihydrogen phosphate ;  rt; 10 h, 40 °C
Reference
Synthesis of terpinyl acetate from α-pinene catalyzed by acidic ionic liquid
Ji, Kaihui; et al, Qingdao Keji Daxue Xuebao, 2008, 29(6), 480-484

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Carboxyl esterase Solvents: 2,2,4-Trimethylpentane ;  40 °C
Reference
Whole-Cell Biocatalytic Synthesis of Cinnamyl Acetate with a Novel Esterase from the DNA Library of Acinetobacter hemolyticus
Dong, Hao; et al, Journal of Agricultural and Food Chemistry, 2017, 65(10), 2120-2128

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid
Reference
Applications of lemon oil. 2. Chromatographic study of the reaction of limonene with acetic acid catalyzed by p-toluenesulfonic acid
Ubillus, Fabiola; et al, Boletin de la Sociedad Quimica del Peru, 1990, 56(2), 71-7

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Silica Solvents: Ethyl acetate ;  24 h, rt
Reference
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Palladium ;  2 h, rt
Reference
Valorization of Monoterpene Hydrocarbon Fraction of Essential Oil to High-Value Oxygenated Monoterpenoids by Solvent-Free Catalytic Modification Using 1%Pd-β-Zeolite
Gupta, Madhuri; et al, Waste and Biomass Valorization, 2023, 14(2), 619-630

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Reference
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

alpha-Terpinyl acetate Raw materials

alpha-Terpinyl acetate Preparation Products

alpha-Terpinyl acetate Suppliers

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alpha-Terpinyl acetate Related Literature

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